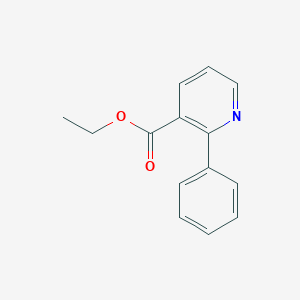

Ethyl 2-phenylpyridine-3-carboxylate

Overview

Description

Ethyl 2-phenylpyridine-3-carboxylate is an organic compound with the molecular formula C14H13NO2 It is an ester derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the pyridine ring is substituted by a phenyl group

Mechanism of Action

Target of Action

Ethyl 2-phenylnicotinate, also known as Ethyl 2-phenylpyridine-3-carboxylate or 2-Phenyl-nicotinic acid ethyl ester, primarily targets bacterial ribosomes . Ribosomes are the protein factories of the cell, and by binding to them, Ethyl 2-phenylnicotinate can inhibit protein synthesis .

Mode of Action

The compound interacts with its targets (the bacterial ribosomes) by binding to them and inhibiting the production of proteins vital for cell division . This interaction results in the inhibition of protein synthesis, which is a crucial process for the survival and multiplication of bacteria .

Biochemical Pathways

The affected biochemical pathway is the protein synthesis pathway in bacteria. By binding to the ribosomes, Ethyl 2-phenylnicotinate inhibits the production of proteins, which are essential for various cellular functions, including cell division . The downstream effects of this inhibition include the prevention of bacterial growth and multiplication, leading to the eventual death of the bacteria .

Result of Action

The molecular and cellular effects of Ethyl 2-phenylnicotinate’s action include the inhibition of protein synthesis in bacteria, leading to the prevention of bacterial growth and multiplication . This results in the compound’s antibiotic properties, making it useful in the treatment of bacterial infections such as tuberculosis .

Biochemical Analysis

Biochemical Properties

Ethyl 2-Phenylnicotinate plays a role in biochemical reactions by inhibiting protein synthesis in bacteria . It achieves this by binding to ribosomes and inhibiting the production of proteins vital for cell division .

Cellular Effects

Its ability to inhibit protein synthesis suggests that it could influence cell function by disrupting normal protein production . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Ethyl 2-Phenylnicotinate involves its interaction with ribosomes in bacteria . By binding to these ribosomes, it inhibits the production of proteins, which are vital for cell division . This suggests that Ethyl 2-Phenylnicotinate may exert its effects at the molecular level through enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylpyridine-3-carboxylate can be synthesized through the esterification of 2-phenyl-nicotinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction is as follows:

2-Phenyl-nicotinic acid+EthanolH2SO42-Phenyl-nicotinic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with easier separation of the catalyst from the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-Phenyl-nicotinic acid and ethanol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: 2-Phenyl-nicotinic acid and ethanol.

Reduction: 2-Phenyl-nicotinic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-phenylpyridine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives, including their anti-inflammatory and analgesic properties.

Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: An ester of nicotinic acid with a methyl group instead of an ethyl group.

Ethyl nicotinate: An ester of nicotinic acid without the phenyl substitution.

2-Phenyl-nicotinic acid: The parent acid without the esterification.

Uniqueness

Ethyl 2-phenylpyridine-3-carboxylate is unique due to the presence of both the phenyl and ethyl groups, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets, while the ethyl ester group can affect its metabolic stability and solubility.

Biological Activity

Ethyl 2-phenylpyridine-3-carboxylate, also known as Ethyl 2-phenylnicotinate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

- Chemical Name: this compound

- CAS Number: 144501-28-0

- Molecular Formula: C16H17NO2

- Molecular Weight: 255.31 g/mol

This compound primarily targets bacterial ribosomes, inhibiting protein synthesis essential for cell division. The compound binds to ribosomal sites, disrupting the normal functioning of these cellular structures, which leads to a halt in bacterial growth and multiplication . The biochemical pathways affected include:

- Protein Synthesis Pathway: Inhibition of ribosomal function prevents the translation of mRNA into proteins.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against various bacterial strains. Its mechanism involves disrupting protein synthesis, which is critical for bacterial survival.

Anti-inflammatory and Analgesic Properties

Studies have explored the anti-inflammatory and analgesic effects of this compound, linking its activity to interactions with nicotinic acid receptors. These properties make it a candidate for further research in pain management and inflammation-related conditions .

Cytotoxicity and Cancer Research

This compound has been investigated for potential anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a subject of interest in cancer therapy research . The compound's structure allows for interactions with various molecular targets involved in cancer progression.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria using standard disc diffusion methods. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In a model assessing the anti-inflammatory properties, this compound was shown to reduce inflammatory markers in vitro. The study utilized human cell lines treated with lipopolysaccharides (LPS) to simulate inflammatory responses.

| Treatment | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Ethyl 2-phenylnicotinate (50 µM) | 150 | 180 |

Properties

IUPAC Name |

ethyl 2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHOSUIKZMCYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445752 | |

| Record name | 2-Phenyl-nicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144501-28-0 | |

| Record name | 2-Phenyl-nicotinic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.